Geranylacetone

描述

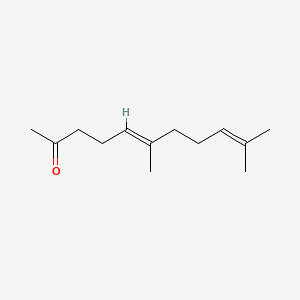

Geranylacetone, also known as (5E)-6,10-dimethylundeca-5,9-dien-2-one, is an organic compound with the molecular formula C13H22O. It is a colorless oil that is a product of coupling geranyl and acetonyl groups. This compound is a precursor to synthetic squalene and is a flavor component found in many plants, including rice, mango, and tomatoes .

准备方法

Synthetic Routes and Reaction Conditions: Geranylacetone can be synthesized through several methods:

Transesterification of Ethyl Acetoacetate with Linalool: This method involves the reaction of ethyl acetoacetate with linalool to produce this compound.

Esterification with Ketene or Isopropenyl Methyl Ether: Linalool can be esterified with ketene or isopropenyl methyl ether, followed by Carroll rearrangement to yield this compound.

Myrcene and Methyl Acetoacetate Reaction: Myrcene reacts with methyl acetoacetate in the presence of a precious metal catalyst, followed by hydrolysis and decarboxylation.

Myrcene and Hydrogen Chloride Addition: Myrcene and hydrogen chloride undergo an addition reaction to form geranyl chloride, which then reacts with ethyl acetoacetate, followed by hydrolysis and decarboxylation.

Industrial Production Methods: The industrial production of this compound typically involves the Carroll reaction using linalool and ethyl acetoacetate as raw materials. Common catalysts include aluminum alkyl, aluminum isopropoxide, sodium ethoxide, sodium dihydrogen phosphate, and disodium hydrogen phosphate .

化学反应分析

Types of Reactions: Geranylacetone undergoes various chemical reactions, including:

Epoxidation: this compound can be converted to its epoxy-derivative, which has different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include oxygen and other oxidizing compounds.

Epoxidation Reagents: Reagents such as peracids are used for the epoxidation of this compound.

Major Products:

Isophytol: Formed through the oxidation of this compound.

Epoxy-Geranylacetone: Formed through the epoxidation of this compound.

科学研究应用

Scientific Research Applications

1. Inhibition of Carotene Biosynthesis

Geranylacetone has been identified as a potent inhibitor of carotene biosynthesis in cyanobacteria, specifically in Synechococcus 6911. The application of this compound resulted in the accumulation of phytofluene, indicating its effectiveness in inhibiting the conversion to ξ-carotene. Both cis- and trans-isomers of this compound exhibited similar efficacy in this context .

2. Antifeedant Properties

Research has demonstrated that this compound possesses antifeedant properties against aphids. Studies indicated that it significantly reduced probing and settling behavior in Myzus persicae, suggesting potential use as a natural pesticide .

3. Larvicidal Activity

This compound derivatives have shown promising larvicidal activity against Culex quinquefasciatus, with specific compounds demonstrating high toxicity levels while remaining non-toxic to non-target aquatic species . This positions this compound as a candidate for eco-friendly pesticide development.

Case Studies

Agricultural Applications

The effectiveness of this compound as an insect repellent and larvicide highlights its potential in sustainable agriculture. Its natural origin makes it an attractive alternative to synthetic pesticides, which often pose risks to non-target organisms and the environment.

Pharmaceutical Potential

This compound's bioactivity extends into pharmaceutical applications, particularly due to its antibacterial properties. Its ability to inhibit various microorganisms suggests potential uses in developing new antimicrobial agents .

作用机制

The mechanism of action of geranylacetone involves its interaction with various molecular targets and pathways:

相似化合物的比较

Geranylacetone is similar to other sesquiterpenoids, such as:

Nerylacetone: An isomer of this compound with similar biological activities.

Farnesol: A derivative of this compound used in the manufacture of Vitamin E.

Nerolidol: Another derivative of this compound with various applications.

Uniqueness: this compound is unique due to its specific flavor and fragrance properties, as well as its role as a precursor to important compounds like synthetic squalene and isophytol .

生物活性

Geranylacetone is a compound of significant interest due to its diverse biological activities. Research has shown that it exhibits various effects, including antifeedant properties, larvicidal activity, and potential therapeutic benefits in medical applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

1. Antifeedant Activity

This compound has been studied for its antifeedant potential against various pests. A study evaluated its effect on aphid probing behavior, revealing that this compound-treated plants significantly reduced aphid feeding efficiency.

Table 1: Effects of this compound on Aphid Probing Behavior

| Treatment Type | Time to First Phloem Phase (hours) | Frequency of Contacts with Sieve Elements |

|---|---|---|

| Control | 2.4 | 3.9 |

| This compound | 3.9 | 1.5 times lower than control |

| Epoxythis compound | 4-5 | 2.7 times lower than control |

The results indicate that this compound increases the time required for aphids to locate phloem vessels, suggesting a deterrent effect on feeding behavior .

2. Larvicidal Activity

This compound has demonstrated significant larvicidal activity against mosquito species, specifically Culex quinquefasciatus. The compound's effectiveness was assessed through various synthesized derivatives.

Table 2: Larvicidal Activity of this compound and Derivatives

| Compound | LD50 (µg/mL) | Mortality Rate at 100 µg/mL |

|---|---|---|

| This compound | 67.2 | 13.9% |

| Compound 1f | 14.1 | 100% |

The study found that while this compound had moderate activity, certain derivatives exhibited enhanced potency, indicating that structural modifications can significantly influence biological efficacy .

3. Neuroprotective Effects

Research has also explored the neuroprotective properties of geranylthis compound (a related compound) in traumatic brain injury models. Although not directly linked to this compound, these findings provide insights into the potential therapeutic applications of its derivatives.

In a study involving mice subjected to controlled cortical impact, pretreatment with geranylthis compound improved cognitive functions and motor performance post-injury:

- Spatial Learning : Significant improvement in escape latency was observed in treated groups compared to controls.

- Motor Function : Enhanced performance on beam walking tests indicated improved motor coordination following treatment .

4. Clinical Applications and Future Directions

Geranylthis compound is currently being evaluated for its effects on heart failure with preserved ejection fraction (HFpEF). In clinical trials, it has shown promise in improving diastolic function and endothelial health by enhancing heat shock protein expression in cardiac tissues.

Table 3: Clinical Trial Objectives for GGA in HFpEF

| Objective | Measurement Method |

|---|---|

| Improve left ventricular function | Echocardiography-derived filling pressures |

| Assess endothelial function | EndoPAT-derived reactive hyperemia index |

These investigations highlight the potential of geranylthis compound as a therapeutic agent in cardiovascular diseases .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting geranylacetone in atmospheric chemistry experiments?

this compound concentrations in gas-phase reactions are quantified using flow-tube reactors coupled with ozone (O₃) exposure systems. Researchers must standardize O₃ levels (e.g., 0–20 ppb h⁻¹) and monitor relative humidity (RH), as this compound production peaks at 10 ppb h⁻¹ O₃ exposure. At 70% RH, concentrations increase nearly fourfold compared to dry conditions due to enhanced partitioning into the gas phase . Replicate experiments across RH gradients (30%–70%) are critical for robust data.

Q. Which solvent systems are optimal for this compound dissolution in biochemical assays?

this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cell-based studies, use DMSO at ≤0.1% concentration to avoid cytotoxicity. Pre-experiment validation via NMR or HPLC is advised to confirm stability, especially when testing bioactivity (e.g., BACE1 inhibition) .

Q. How should this compound be stored to maintain stability in long-term studies?

Store this compound in airtight containers under inert gas (N₂ or Ar) at −20°C. Desiccants should be included to prevent moisture absorption, which can catalyze degradation. Periodic GC-MS analysis is recommended to monitor purity, particularly for studies requiring isomer-specific activity .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s inhibitory effects on carotene biosynthesis?

Discrepancies in reported inhibitory concentrations (e.g., 5 × 10⁻⁵ M for partial vs. 10⁻⁴ M for complete inhibition) arise from isomer ratios and microbial growth phases. Use preparative gas chromatography to isolate cis-geranylacetone (the bioactive isomer) and synchronize Synechococcus cultures to stationary phase. Phytofluene accumulation assays at 3–9 hr intervals clarify inhibition kinetics .

Q. How does humidity influence this compound’s reactivity in atmospheric oxidation pathways?

At 70% RH, this compound production from squalene ozonolysis increases to 19 μg m⁻³ (vs. 5 μg m⁻³ in dry conditions) due to enhanced radical-mediated oxidation. However, above 10 ppb h⁻¹ O₃ exposure, this compound is fully consumed. Model systems should incorporate RH-dependent rate constants and secondary organic aerosol (SOA) formation metrics .

Q. What methodologies validate this compound’s role as a TRPV1 agonist in calcium signaling?

Use TRPV1-transfected HEK293 cells with calcium flux assays. Apply this compound (1–10 µM) and compare responses to capsaicin (positive control). Block TRPV1 with antagonists (e.g., myristicin) to confirm specificity. Pharmacophore modeling of TRP channels helps rationalize structure-activity relationships observed in neutrophil studies .

Q. How do isomer ratios affect this compound’s bioactivity in inhibition studies?

cis-Geranylacetone (naturally occurring) shows stronger carotene biosynthesis inhibition than trans-isomers. Separate isomers via preparative GC with polar columns (e.g., DB-Wax). Test each isomer at 10 ppm in Synechococcus cultures, monitoring phytofluene accumulation via HPLC-DAD at 286 nm .

Q. What factors explain variability in this compound’s antioxidant capacity across studies?

Conflicting free radical scavenging data (vs. geraniol) stem from assay conditions. Standardize ORAC (oxygen radical absorbance capacity) assays at pH 7.4 with Trolox equivalents. Control solvent polarity—this compound’s lipophilicity requires lipid-rich systems (e.g., linoleic acid peroxidation models) for accurate assessment .

Q. Methodological Considerations

Q. How can researchers model this compound formation pathways under varying oxidative conditions?

Use smog chamber experiments with controlled NOₓ:O₃ ratios. Track intermediates via proton-transfer-reaction mass spectrometry (PTR-MS). Compare yields to in silico predictions using Master Chemical Mechanism (MCM) frameworks, particularly for sesquiterpene oxidation .

Q. What protocols ensure reproducibility in this compound’s synthesis and characterization?

Document isomer ratios (via GC-MS), purity (>98% by HPLC), and storage conditions in supplementary materials. For novel derivatives, provide full NMR assignments (¹H, ¹³C, DEPT) and high-resolution mass spectra. Reference IR peaks for carbonyl (1715–1740 cm⁻¹) and conjugated diene (1600–1650 cm⁻¹) groups .

属性

IUPAC Name |

(5E)-6,10-dimethylundeca-5,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052053 | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |

| Record name | Geranylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.873 | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3796-70-1, 68228-05-7, 689-67-8 | |

| Record name | Geranylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropseudoionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7RY79U9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。